7-(benzyloxy)-8-iodo-4-methyl-2H-chromen-2-one
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Overview
Description
7-(benzyloxy)-8-iodo-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its unique substitution pattern, which includes a benzyloxy group at the 7-position, an iodine atom at the 8-position, and a methyl group at the 4-position. These substitutions confer distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-8-iodo-4-methyl-2H-chromen-2-one typically involves several key steps:
Starting Material: The synthesis begins with a suitable chromenone precursor.
Benzyloxy Substitution:
Iodination: The iodination at the 8-position is often carried out using iodine or an iodine-containing reagent under oxidative conditions.
Methylation: The methyl group at the 4-position can be introduced via alkylation using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-8-iodo-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Deiodinated chromenone.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
7-(benzyloxy)-8-iodo-4-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities, such as enzyme inhibition or antimicrobial properties, are of interest in biochemical research.
Medicine: It may be investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or neuroprotective activities.
Industry: The compound can be used in the development of new materials, dyes, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-8-iodo-4-methyl-2H-chromen-2-one depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary widely based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
7-benzyloxy-4-methyl-2H-chromen-2-one: Lacks the iodine substitution at the 8-position.
8-iodo-4-methyl-2H-chromen-2-one: Lacks the benzyloxy substitution at the 7-position.
4-methyl-2H-chromen-2-one: Lacks both the benzyloxy and iodine substitutions.
Uniqueness
7-(benzyloxy)-8-iodo-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy and iodine groups can influence its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-iodo-4-methyl-7-phenylmethoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IO3/c1-11-9-15(19)21-17-13(11)7-8-14(16(17)18)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYOSIYXWOJZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2I)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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